3,5-Dichloropyrazine-2-carbaldehyde
Overview
Description
3,5-Dichloropyrazine-2-carbaldehyde (DCPCA) is a chemical compound with a wide range of applications in the fields of scientific research and laboratory experiments. DCPCA is a colorless to pale yellow crystalline solid with a molecular formula of C5H3Cl2NO2 and a molecular weight of 164.02 g/mol. DCPCA is a versatile compound that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via Vilsmeier–Haack reaction, are used in creating chalcone analogues and dipyrazolopyridines (Quiroga et al., 2010).
- The synthesis and molecular structures of reduced 3,4'-bipyrazoles from a simple pyrazole precursor, involving various acetophenones and hydrazine, showcase the compound's utility in creating complex molecular structures (Cuartas et al., 2017).
Regioselective Nucleophilic Aromatic Substitution Reactions
- Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines highlight the compound's role in understanding differences in regioselectivity, with implications for designing specific chemical syntheses (Scales et al., 2013).
Synthesis Under Special Conditions
- The synthesis of pyrazolo[3,4-d]pyrimidines using microwave-induced reactions demonstrates the adaptability of 3,5-dichloropyrazine-2-carbaldehyde in different synthesis environments, offering efficient and rapid production methods (Quiroga et al., 2008).
- Ultrasonics-promoted synthesis of 5-(Pyrazol-4-yl)-4,5-dihydropyrazoles derivatives showcases innovative techniques in chemical synthesis, where this compound serves as a key intermediate (Trilleras et al., 2013).
Structural Characterization and Crystallography
- Analysis of crystal structures of N-Substituted Pyrazolines, with this compound as a precursor, contributes to our understanding of molecular geometries and interactions in solid states (Loh et al., 2013).
Formation of Metal Complexes
- Research on diorganotin(IV) complexes using pyrazine-2-carbaldehyde derivatives expands the scope of this compound in inorganic chemistry, particularly in the formation of metal-organic frameworks (Venkatraman et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dichloropyrazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMMFTVFMSLGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576993 | |
Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136866-27-8 | |
Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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